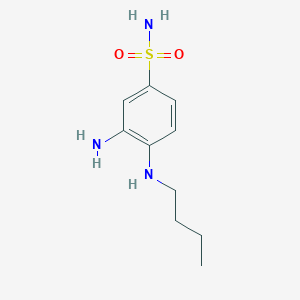

3-Amino-4-butylamino-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonamides are an important class of compounds with a wide range of chemical and physical properties that make them useful in various applications, including medicinal chemistry. Although the specific compound "3-Amino-4-butylamino-benzenesulfonamide" is not explicitly documented, analogous compounds provide valuable insights.

Synthesis Analysis

The synthesis of benzenesulfonamides generally involves the reaction of amines with benzenesulfonyl chloride. A specific synthesis method might involve conditions optimized for introducing the butylamino group at the 4-position on the benzenesulfonamide backbone (Desai et al., 2016).

Molecular Structure Analysis

X-ray diffraction and quantum chemical studies can reveal the crystal and molecular structure of benzenesulfonamides, providing insights into their tautomerism and equilibrium states (Kovalchukova et al., 2013).

Chemical Reactions and Properties

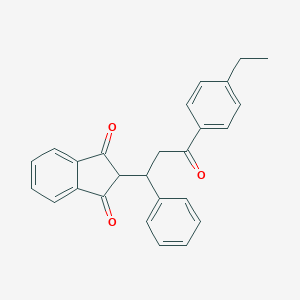

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation with alcohols, to produce amino-(N-alkyl)benzenesulfonamides. This showcases their reactivity and ability to participate in the synthesis of complex molecules (Lu et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. For instance, the crystallographic study can reveal detailed information about molecular packing and hydrogen bonding patterns (Balu & Gopalan, 2013).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Studies 3-Amino-4-butylamino-benzenesulfonamide and related compounds have been extensively studied for their crystal and molecular structures. Research involving the hydrochloride form and its neutral tautomeric forms provides insights into the chemical's structural properties through X-ray diffraction and density functional theory. These studies help understand the acid-base equilibrium and molecular geometry, which are crucial for various scientific applications, including drug design and material science (Kovalchukova et al., 2013).

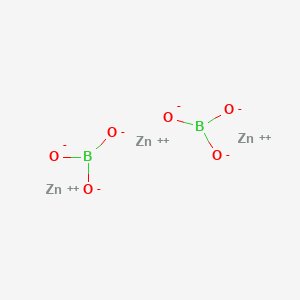

Photodynamic Therapy Applications New derivatives of benzenesulfonamide, including those with high singlet oxygen quantum yields, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrate significant photophysical and photochemical properties. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them promising candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

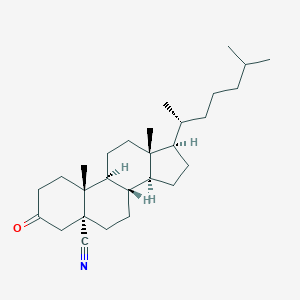

Antitumor Agents Compounds containing the sulfonamide moiety have shown potential as antitumor agents. For instance, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated more potent and efficacious antitumor activity compared to reference drugs like Doxorubicin, highlighting their potential in developing new antitumor medications (Alqasoumi et al., 2010).

Antimicrobial and Antifungal Applications Several studies have synthesized and evaluated the antimicrobial and antifungal activities of benzenesulfonamide derivatives. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of benzenesulfonamide compounds in combating various microbial strains. The structural modifications and hybridization with different chemical moieties enhance their biological activity against a range of pathogens, offering potential routes for new drug development (Zani et al., 2009).

Mecanismo De Acción

Target of Action

It’s often used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

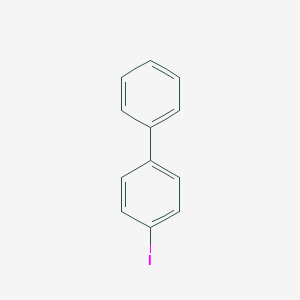

It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which could suggest that 3-Amino-4-butylamino-benzenesulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

The suzuki–miyaura coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by forming new carbon-carbon bonds .

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular and cellular levels.

Direcciones Futuras

The future research directions for 3-Amino-4-butylamino-benzenesulfonamide could involve further exploration of its potential bioactivities. For instance, benzenesulfonamides carrying benzamide pharmacophores have shown promising results as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II), suggesting potential applications in the treatment of diseases such as Alzheimer’s .

Propiedades

IUPAC Name |

3-amino-4-(butylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQATVLNDHSIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391146 |

Source

|

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1565-51-1 |

Source

|

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)

![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)